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molecular formula C23H19N3O3 B8506084 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-(2-hydroxyethoxy)cyclohexa-2,4-dien-1-one CAS No. 184782-88-5

6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-(2-hydroxyethoxy)cyclohexa-2,4-dien-1-one

Cat. No. B8506084
M. Wt: 385.4 g/mol
InChI Key: DQUGQTFARHTZHG-UHFFFAOYSA-N
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Patent
US06333114B1

Procedure details

To 17.0 g (0.05 mol) of the resulting 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-s-triazine were added 94.8 g (0.75 mol) of 2-bromoethanol and 85 g of dimethylformamide, and 29.2 g (0.35 mol) of a 48% aqueous solution of sodium hydroxide was added thereto dropwise at 85° C. The mixture was allowed to react at 85° C. for 10 hours, followed by cooling. The reaction mixture was neutralized with concentrated hydrochloric acid, and the precipitate was collected by filtration, washed with water, and dried to give 15.4 g (80%) of 2-hydroxy-4-(2-hydroxyethyloxy)phenyl-4,6-diphenyl-s-triazine (hereinafter referred to as HETr). To 15 g (0.039 mol) of the resulting HETr were added 6.8 g (0.047 mol) of octylic acid, 45 g of xylene, and 0.6 g of p-toluenesulfonic acid, and the mixture was heated under reflux at 140° C. for 10 hours. The reaction mixture was washed with water and recrystallized from a 1:3 mixed solvent of xylene and methanol to give 16.9 g (85%) of a pale yellow solid having a melting point of 109° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:14]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:12]=[C:11]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:10]=1.Br[CH2:28][CH2:29][OH:30].[OH-].[Na+].Cl>CN(C)C=O>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:28][CH2:29][OH:30])[CH:5]=[CH:4][C:3]=1[C:9]1[N:10]=[C:11]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:12]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
94.8 g
Type
reactant
Smiles
BrCCO
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
85 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
dropwise at 85° C
CUSTOM
Type
CUSTOM
Details
to react at 85° C. for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)OCCO)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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